methyl 4-(5-{(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
METHYL 4-(5-{[(4E)-1-(3-CHLORO-4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a pyrazolidine ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[(4E)-1-(3-CHLORO-4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multiple steps:
Formation of the pyrazolidine ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Formation of the benzoate ester: This step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazolidine ring, potentially leading to the formation of dihydropyrazolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydropyrazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of the catalysts.
Biology
Drug Development: Due to its unique structure, the compound can be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Medicine
Therapeutic Applications: The compound’s potential therapeutic applications could include anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[(4E)-1-(3-CHLORO-4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(5-{[(4E)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
- METHYL 4-(5-{[(4E)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Uniqueness
METHYL 4-(5-{[(4E)-1-(3-CHLORO-4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to unique interactions with molecular targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
Molecular Formula |
C22H14ClFN2O5 |
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Molecular Weight |
440.8 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H14ClFN2O5/c1-30-22(29)13-4-2-12(3-5-13)19-9-7-15(31-19)11-16-20(27)25-26(21(16)28)14-6-8-18(24)17(23)10-14/h2-11H,1H3,(H,25,27)/b16-11+ |
InChI Key |
ODMVCNLAZNJRCF-LFIBNONCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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